2-Amino-1,5-naphthalenedisulfonic acid chemical properties
2-Amino-1,5-naphthalenedisulfonic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid
Introduction
2-Amino-1,5-naphthalenedisulfonic acid, also known by synonyms such as Sulfotobias acid and 2-Naphthylamine-1,5-disulfonic acid, is an important organic compound identified by its CAS number 117-62-4.[1][2][3] Its molecular structure is characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.[4] This arrangement of functional groups imparts specific chemical properties that make it highly valuable as a chemical intermediate, particularly in the synthesis of azo dyes.[1][4][5] It serves as a precursor for a variety of acid and reactive dyes, contributing to orange and red shades.[1][5]
Beyond its established role in the dye industry, recent research has explored its application as a geothermal tracer, leveraging its high water solubility and thermal stability.[6] Furthermore, computational and spectroscopic studies have suggested potential antiviral properties, indicating a possible future in pharmaceutical development.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety information for researchers, scientists, and drug development professionals.
Physicochemical Properties
2-Amino-1,5-naphthalenedisulfonic acid is typically a beige or white to off-white powder.[1][2][4] It is stable under normal laboratory conditions.[4] The compound is highly soluble in water, a key property for its use in aqueous reaction media and as a tracer in geothermal systems.[2][4][6]
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-aminonaphthalene-1,5-disulfonic acid | [3] |
| CAS Number | 117-62-4 | [1][3] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [3][4][8] |
| Molecular Weight | 303.31 g/mol | [1][2] |
| Appearance | Beige to off-white powder | [1][2][4] |
| Melting Point | > 300°C | [2][4][9] |
| Water Solubility | Soluble | [1][2][4] |
| Density (estimate) | 1.6 - 1.8 g/cm³ | [1][2] |
| pKa (predicted) | -0.51 ± 0.40 | [1][4] |
| Refractive Index (estimate) | 1.733 | [1][2] |
| Oral LD50 (Rat) | 5430 mg/kg | [2][8] |
Chemical Structure and Reactivity
The reactivity of 2-amino-1,5-naphthalenedisulfonic acid is governed by its amino (-NH₂) and sulfonic acid (-SO₃H) functional groups attached to the naphthalene ring. The amino group can be diazotized and used in coupling reactions to form azo compounds, which is fundamental to its application in dye synthesis. The sulfonic acid groups enhance water solubility and can be involved in substitution or elimination reactions under specific conditions.
Key chemical reactions include:
-
Alkali Fusion : Heating with sodium hydroxide results in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[1]
-
Further Sulfonation : Reaction with 40% oleum at 100°C introduces a third sulfonic acid group to yield 2-aminonaphthalene-1,5,7-trisulfonic acid.[1]
-
Desulfonation : Heating with aqueous sulfuric acid can selectively remove the sulfonic acid group at the 1-position to produce 2-aminonaphthalene-5-sulfonic acid.[1]
-
Diazotization and Conversion : The diazo compound derived from this acid can be converted to 2-diazo-1-hydroxynaphthalene-5-sulfonic acid upon treatment with alkaline hypochlorite.[1]
Caption: Key reaction pathways of 2-Amino-1,5-naphthalenedisulfonic acid.
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the structure and purity of 2-amino-1,5-naphthalenedisulfonic acid. Public databases and scientific literature report various spectral data.[3]
-
Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr wafer technique, show characteristic peaks for the amino, sulfonic acid, and aromatic naphthalene groups.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data are available for structural elucidation.[3]
-
Mass Spectrometry : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[3]
-
UV-Visible Spectroscopy : Recent studies have used UV-Vis spectroscopy in conjunction with computational methods (DFT) to investigate the compound's electronic properties and solvent interactions.[7] These analyses help in understanding the molecule's charge distribution and potential for biological activity.[7]
Experimental Protocols
Synthesis and Purification
The primary method for synthesizing 2-amino-1,5-naphthalenedisulfonic acid is the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid).[1][8] A patented method for producing a salt-free version of the compound is outlined below.[11][12]
Methodology for Salt-Free Synthesis:
-
Sulfonation Reaction : Tobias acid is reacted with oleum (15-30% SO₃) at a weight ratio between 10:1 and 1:10. The reaction is maintained at a temperature between 5°C and 55°C for 1 to 5 hours to generate the sulfonated liquid.[11][12]
-
Solution Refining : The resulting sulfonated liquid is passed through one or more absorption columns containing adsorbents to purify it.[11][12]
-
Acid Eduction & Crystallization : The purified solution undergoes an "acid eduction" step, followed by cooling and temperature maintenance to induce crystallization of the product.[11]
-
Isolation : The crystallized product is separated from the reaction mixture via centrifugation.[11]
-
Recycling : The remaining acid filtrate can be refined, and harmful gases (sulfuric acid tail gas and SO₃) are recovered to minimize environmental pollution.[11]
References
- 1. 2-Amino-1,5-naphthalenedisulfonic acid | 117-62-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]
- 6. 2-Amino-1,5-naphthalenedisulfonic Acid|Research Chemical [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. CN101973914A - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]
- 12. CN101973914B - Method for preparing salt-free 2-amino-1,5-naphthalenedisulfonic acid - Google Patents [patents.google.com]
